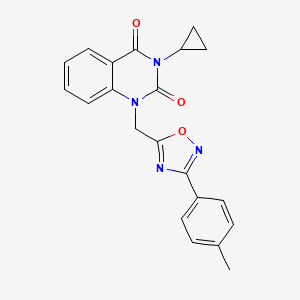
3-cyclopropyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopropyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N4O3 and its molecular weight is 374.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
Oxidation: The compound can undergo oxidation reactions, typically at the methyl groups attached to the aromatic ring, forming corresponding aldehyde or carboxylic acid derivatives under strong oxidative conditions.
Reduction: Reduction might target the carbonyl groups within the quinazoline structure, converting them to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Aromatic substitution reactions could modify the p-tolyl group, introducing various functional groups to explore different biological activities.
Common reagents and conditions include:
Oxidation: Potassium permanganate or chromium trioxide in acidic media.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.
Substitution: Halogenating agents, nitration mixtures, or Friedel-Crafts alkylation/acetylation reagents.
Scientific Research Applications:
Chemistry: Used as a building block for designing more complex molecules, potentially in the synthesis of novel organic materials or catalysts.
Biology: Studied for its interactions with biological macromolecules, which might reveal enzyme inhibition or receptor modulation properties.
Medicine: Evaluated for its therapeutic potential in treating diseases due to its structural similarity to known pharmacophores, possibly acting as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry: Could be utilized in the development of new materials with specific properties or as an intermediate in the production of more complex chemical entities.
Mechanism of Action: The exact mechanism of action for 3-cyclopropyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is not fully understood but may involve:
Molecular Targets: Enzyme active sites where it could act as a competitive inhibitor, or cellular receptors where it could act as an agonist or antagonist.
Pathways: Potentially modulating signaling pathways involved in cell proliferation, apoptosis, or inflammation, depending on its interaction with molecular targets.
Comparison with Similar Compounds: Comparing this compound with structurally similar compounds like:
Quinazoline Derivatives: Known for their use in cancer therapy, such as gefitinib, due to their ability to inhibit tyrosine kinases.
Oxadiazole Derivatives: Often explored for their antimicrobial and anti-inflammatory properties.
Cyclopropane-containing Molecules: Valued in medicinal chemistry for their unique rigidity and ability to fit into enzyme active sites.
What sets this compound apart is its hybrid structure, combining beneficial features from these classes, potentially leading to enhanced biological activity or selectivity.
Propiedades
IUPAC Name |
3-cyclopropyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-13-6-8-14(9-7-13)19-22-18(28-23-19)12-24-17-5-3-2-4-16(17)20(26)25(21(24)27)15-10-11-15/h2-9,15H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEZIYHMVZYKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














